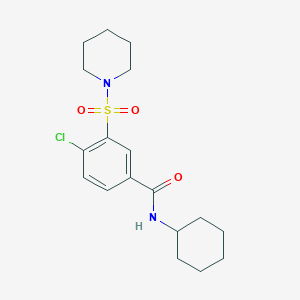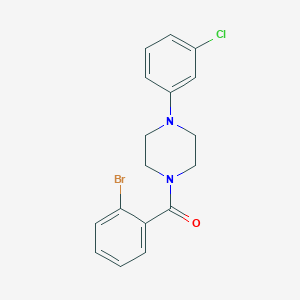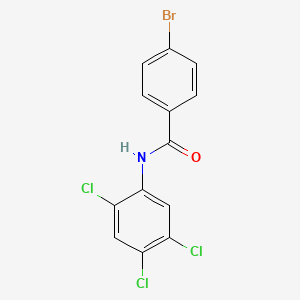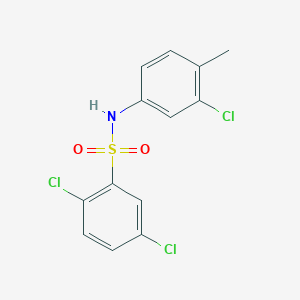![molecular formula C24H22N2O2 B3441518 phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B3441518.png)
phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone
説明
Phenyl{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanone, commonly known as PCCP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PCCP is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学的研究の応用
PCCP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. PCCP has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Moreover, PCCP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
作用機序
The mechanism of action of PCCP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of various diseases. PCCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. PCCP has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Moreover, PCCP has been shown to activate the extrinsic pathway of apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
PCCP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. PCCP has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Moreover, PCCP has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
実験室実験の利点と制限
One of the main advantages of PCCP is its potential applications in medicinal chemistry. PCCP has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Moreover, PCCP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. However, one of the main limitations of PCCP is its low solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on PCCP. One of the main areas of research is to investigate the mechanism of action of PCCP in more detail. Moreover, there is a need to investigate the potential applications of PCCP in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation. Additionally, there is a need to develop more efficient synthesis methods for PCCP to improve its yield and solubility. Finally, there is a need to investigate the toxicity and safety of PCCP in more detail to assess its potential as a therapeutic agent.
特性
IUPAC Name |
phenyl-[4-(4-phenylpiperazine-1-carbonyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(19-7-3-1-4-8-19)20-11-13-21(14-12-20)24(28)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRWAABDTDKCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3441445.png)
![1-(4-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441450.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3441461.png)


![3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3441478.png)


![2,4-dibromo-6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]phenol](/img/structure/B3441493.png)
![1-(4-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441499.png)
![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3441507.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3441525.png)